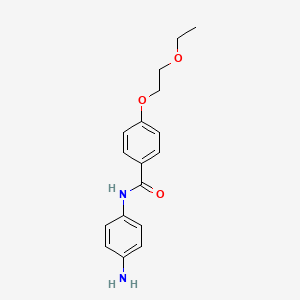

N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-4-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-2-21-11-12-22-16-9-3-13(4-10-16)17(20)19-15-7-5-14(18)6-8-15/h3-10H,2,11-12,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGAZFFEXXYINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Acylation and Etherification

A common route involves:

- Step 1: Acylation of 4-aminophenol or 4-aminobenzamide with suitable acyl chlorides or anhydrides to form the benzamide scaffold.

- Step 2: Etherification of the aromatic hydroxyl group with 2-ethoxyethanol derivatives using nucleophilic substitution under basic conditions.

This approach is supported by the synthesis of related benzamide derivatives, where acylation reactions are performed with acyl chlorides in inert solvents like dichloromethane, often in the presence of bases such as triethylamine.

Nucleophilic Substitution for Ethoxyethoxy Group

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Conditions | Yield & Purity | References |

|---|---|---|---|---|---|

| Acylation + Etherification | 4-Aminobenzamide, 2-ethoxyethanol derivatives | Acylation of amino group, nucleophilic substitution | Reflux in dichloromethane, base (triethylamine) | Moderate to high; optimized yields | Patent US4109093A, general organic synthesis literature |

| Reduction of Nitro Precursors | 4-Nitroaniline derivatives | Catalytic hydrogenation | Hydrogen gas, Pd/C catalyst, room temperature | High purity of amino compound | Standard reduction protocols |

| Direct Amination | Aromatic halides, ammonia or amines | Nucleophilic aromatic substitution | Elevated temperatures, polar solvents | Variable, dependent on substrate | Organic synthesis research |

Notes on Optimization and Practical Considerations

- Choice of Solvent: Inert solvents such as dichloromethane or aliphatic solvents like 1,2-dichloroethane are preferred for halogenation and acylation steps due to their stability and ease of removal.

- Reaction Temperatures: Mild conditions (0–25°C) are favored during nitration to prevent over-nitration and side reactions.

- Stoichiometry: Using stoichiometric proportions of reagents enhances yield and minimizes impurities.

- Purification: Extraction, crystallization, and chromatography are standard purification steps to attain high-purity intermediates and final products.

Summary of Research Findings

- The patent literature emphasizes a process that involves halogenation of p-nitrobenzoic acid, condensation with aniline, nitration, reduction, and cyclization steps to produce related benzamide compounds, which can be adapted for the synthesis of N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide.

- Recent research suggests that using aliphatic solvents and avoiding high-temperature conditions improves purity and reduces costs.

- The synthesis route can be optimized by controlling reaction parameters such as temperature, reagent stoichiometry, and reaction time, leading to high yields and purity suitable for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, including:

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction: It can be reduced to yield primary or secondary amines.

- Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Biology

In biological research, this compound has shown promise as a probe in biochemical assays to study enzyme activity and protein interactions. Notably, it has demonstrated:

- Antiviral Activity: Effective against the Ebola virus with an EC50 value of less than 10 μM.

- Antitumor Activity: Inhibition of histone deacetylase (HDAC), with an IC50 value of 95.2 nM for HDAC1.

Industrial Applications

In industry, this compound is utilized in the production of polymers and advanced materials. Its chemical properties contribute to the development of materials with specific functionalities, enhancing their performance in various applications.

Ebola Virus Inhibition

Research has indicated that this compound exhibits significant antiviral properties against the Ebola virus. This was demonstrated through assays that measured its effectiveness at low concentrations, highlighting its potential as a therapeutic agent.

Histone Deacetylase Inhibition

The compound's ability to inhibit HDACs has been linked to its potential use in cancer therapy. Studies have shown that it effectively reduces HDAC activity, which is crucial for regulating gene expression associated with tumor growth.

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antiviral | EC50 against Ebola | < 10 μM | |

| Antitumor | HDAC Inhibition (IC50) | 95.2 nM (HDAC1) | |

| Metabolic Stability | Plasma Stability | Good Stability |

Table 2: Structure-Activity Relationship (SAR)

| Compound | Modification | Biological Effect |

|---|---|---|

| CBS1118 | Amine substitution | Broad-spectrum antiviral activity |

| NA | Bis(2-chloroethyl) group | Potent HDAC inhibition |

| A91 | Benzylamino modification | Reduced retinal vascular leakage |

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Polarity and Solubility : The 2-ethoxyethoxy group in the target compound enhances polarity compared to long alkoxy chains (e.g., dodecyloxy in 4d) but retains moderate lipophilicity. This balance may improve aqueous solubility while maintaining membrane permeability .

- Melting Points : Bulky substituents like dioxothiazolidinyl (M7) or dodecyloxy (4d) increase melting points (142–153°C) due to improved crystalline packing, whereas shorter chains (e.g., ethoxyethoxy) likely reduce melting points .

Traditional amide coupling (e.g., EDCI/HOBt in M7) is common for carboxamide derivatives .

This suggests that substituents like ethoxyethoxy may influence tumor specificity .

Key Differentiators

- Target vs.

- Target vs. 4d : The dodecyloxy chain in 4d drastically increases lipophilicity, likely enhancing membrane penetration but reducing solubility—a trade-off mitigated by the target’s ethoxyethoxy group .

- Target vs. GOE1734: The absence of a second amino group in the target compound may reduce DNA crosslinking activity observed in GOE1734, altering its mechanism of action .

Biological Activity

N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 302.37 g/mol

This compound features an amine group attached to a benzamide structure, which is significant for its biological interactions.

This compound operates through several mechanisms:

- Enzyme Interaction : The compound can modulate the activity of specific enzymes, potentially acting as an inhibitor or activator. This modulation can influence various metabolic pathways and signaling cascades .

- Receptor Binding : It may bind to specific receptors, altering their activity and leading to various physiological effects .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown effectiveness against filoviruses such as Ebola and Marburg viruses. For instance, structural optimization of related benzamide compounds has yielded inhibitors with low cytotoxicity and high potency (EC50 values < 1 μM) against these viruses .

Antitumor Effects

The compound's analogs have demonstrated significant antitumor activity. For example, related compounds have been tested for their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. One such analog exhibited IC50 values of 95.2 nM against HDAC1, indicating strong potential for cancer therapy .

Case Studies

- Ebola Virus Inhibition :

- Histone Deacetylase Inhibition :

Table 1: Biological Activity Summary

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antiviral | EC50 against Ebola | < 10 μM | |

| Antitumor | HDAC Inhibition (IC50) | 95.2 nM (HDAC1) | |

| Metabolic Stability | Plasma Stability | Good Stability |

Table 2: Structure-Activity Relationship (SAR)

| Compound | Modification | Biological Effect |

|---|---|---|

| CBS1118 | Amine substitution | Broad-spectrum antiviral activity |

| NA | Bis(2-chloroethyl) group | Potent HDAC inhibition |

| A91 | Benzylamino modification | Reduced retinal vascular leakage |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide?

- Methodology : The compound can be synthesized via a nucleophilic substitution or coupling reaction. A typical approach involves reacting 4-(2-ethoxyethoxy)benzoyl chloride with 4-aminophenylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Reaction progress is monitored via TLC, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require temperature control (0–5°C for exothermic steps) .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the benzoyl chloride intermediate. Characterization via H/C NMR and FT-IR confirms the amide bond formation and ethoxyethoxy substitution .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural Confirmation : H NMR (DMSO-d6, 400 MHz) to identify aromatic protons (δ 6.5–8.0 ppm) and ethoxyethoxy signals (δ 3.5–4.2 ppm). C NMR confirms carbonyl (C=O, ~165 ppm) and ether linkages.

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

- Thermal Properties : Differential Scanning Calorimetry (DSC) to determine melting point and thermal stability .

Q. How can researchers assess the compound’s stability under various storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze degradation products via LC-MS and compare with fresh samples. Store in amber vials at –20°C under inert gas (argon) to minimize oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

- Methodology :

- Purity Verification : Re-analyze batches via HPLC and LC-MS to rule out impurities affecting bioactivity .

- Assay Standardization : Use cell-based assays (e.g., HDAC inhibition in HeLa cells) with positive controls (e.g., MS-275 ). Validate results across multiple replicates and labs.

- Structural Confirmation : Re-examine stereochemistry and tautomeric forms via X-ray crystallography if discrepancies persist .

Q. How can computational modeling guide target identification for this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to screen against targets like HDACs or Trypanosoma brucei enzymes. Prioritize binding pockets with high complementarity to the ethoxyethoxy group.

- QSAR Studies : Corrogate substituent effects (e.g., ethoxyethoxy vs. trifluoromethyl ) to optimize binding affinity and selectivity. Validate predictions with in vitro enzymatic assays .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

- Methodology :

- Analog Synthesis : Replace the ethoxyethoxy group with substituents like trifluoromethyl, alkyl chains, or halogens. Assess impact on solubility (logP via shake-flask method) and bioactivity.

- Biological Testing : Screen analogs against disease-relevant targets (e.g., PARP-1 or microbial proteases) using dose-response curves (IC50/EC50 determination). Cross-compare with reference compounds (e.g., MS-275 ).

Q. How can enzymatic inhibition mechanisms be elucidated for this compound?

- Methodology :

- Kinetic Assays : Use fluorogenic substrates (e.g., acetylated lysine for HDACs) to measure inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Cellular Localization : Fluorescent tagging (e.g., BODIPY conjugation) to track subcellular distribution in live-cell imaging .

Q. What in vitro ADME models predict pharmacokinetic behavior?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.